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Introduction
Enterobactin, a high-affinity siderophore produced by Gram-negative bacteria like E. coli, plays

a crucial role in iron acquisition, making it essential for bacterial survival and virulence.[1][2] Its

ability to sequester ferric iron from the host environment with an exceptionally high affinity (Kₐ ≈

10⁴⁹ M⁻¹) makes it a key factor in bacterial pathogenesis.[2][3] The analysis of enterobactin in

its iron-free (apo) state and in complex with various molecules is critical for understanding

bacterial iron metabolism and for the development of novel antimicrobial strategies, including

"Trojan horse" antibiotic delivery.[3]

Mass spectrometry has emerged as a powerful tool for the characterization of enterobactin and

its complexes. Techniques such as electrospray ionization mass spectrometry (ESI-MS), native

mass spectrometry, and liquid chromatography-mass spectrometry (LC-MS) allow for the

sensitive detection, quantification, and structural elucidation of these molecules. This

application note provides detailed protocols for the mass spectrometry analysis of apo-
enterobactin and its complexes, along with data presentation guidelines and visualizations of

experimental workflows.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10823476?utm_src=pdf-interest
https://www.benchchem.com/pdf/Comparative_analysis_of_enterobactin_production_in_different_bacterial_species.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748154/
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc04337k
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d0sc04337k
https://www.benchchem.com/product/b10823476?utm_src=pdf-body
https://www.benchchem.com/product/b10823476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data obtained from the mass spectrometric

analysis of enterobactin and its complexes.

Table 1: Mass Spectrometry Data for Siderocalin (Scn) and its Complexes with Linear

Enterobactin (lin-Ent)

Analyte
Observed Mass
(Da)

Charge States
Detected (m/z)

Binding
Stoichiometry

Siderocalin (Scn) 20674.7 ± 3.2

[Scn +10H]¹⁰⁺

(2068.3), [Scn +9H]⁹⁺

(2298.0), [Scn +8H]⁸⁺

(2585.2)

N/A

Scn-lin-Ent Complex Scn + 687.9 Not specified 1:1

Scn-Fe(III)-lin-Ent

Complex
Scn + 737.8 Not specified 1:1

Table 2: HPLC-ESI-MS/MS Detection Limits for Hydroxamate Siderophores

Siderophore Detection Limit (fmol)

Ferrioxamine (FO) 1.9

Ferrichrome (FC) 31.1

Iron(III) Rhodotoluate (FR) 524

Experimental Protocols
Protocol 1: Native Mass Spectrometry of Apo-
Enterobactin and its Complex with Siderocalin
This protocol is adapted from methodologies used to study the interaction of linear enterobactin

(lin-Ent) with siderocalin (Scn).

1. Sample Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10823476?utm_src=pdf-body
https://www.benchchem.com/product/b10823476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a 40 µM solution of Siderocalin (Scn) in a suitable buffer (e.g., 20 mM ammonium
acetate, pH 7.4).
Prepare a 60 µM solution of linear enterobactin (lin-Ent).
For the formation of the apo-complex, mix Scn and lin-Ent in a 1:1.5 molar ratio.
For the formation of the ferric complex, pre-incubate lin-Ent with a 1.2 molar excess of FeCl₃
before mixing with Scn.
Allow the mixture to incubate at room temperature for at least 30 minutes.

2. Mass Spectrometry Analysis:

Instrument: A high-resolution mass spectrometer equipped with a nano-electrospray
ionization (nESI) source.
Ionization Mode: Positive ion mode.
Capillary Voltage: 1.2-1.5 kV.
Source Temperature: Maintain at a low temperature (e.g., 80 °C) to preserve non-covalent
interactions.
Collision Energy: Use low collision energies in the trapping region to minimize in-source
fragmentation.
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states
of the protein and its complexes (e.g., m/z 1000-5000).
Data Acquisition: Acquire spectra in native mode, ensuring the preservation of the non-
covalent complexes.

3. Data Analysis:

Deconvolute the resulting spectra to determine the molecular weights of the apo-protein and
the complexes.
Calculate the mass shift upon ligand binding to confirm the identity of the bound species.
The binding stoichiometry can be determined from the mass of the complex.

Protocol 2: LC-MS for the Quantification of Enterobactin
This protocol provides a general method for the quantification of enterobactin from bacterial

culture supernatants.

1. Sample Preparation:

Centrifuge the bacterial culture to pellet the cells.
Filter the supernatant through a 0.22 µm filter.
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Acidify the supernatant to approximately pH 2 with a suitable acid (e.g., formic acid or HCl).
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.
Evaporate the organic phase to dryness and resuspend the extract in a suitable solvent for
LC-MS analysis (e.g., methanol/water with 0.1% formic acid).

2. LC-MS Analysis:

LC System: A high-performance liquid chromatography (HPLC) system.
Column: A C18 reversed-phase column is commonly used.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 6
minutes).
Flow Rate: A typical flow rate is 0.4 mL/min.
Mass Spectrometer: An electrospray ionization mass spectrometer.
Ionization Mode: Positive ion mode is often used for detecting the protonated molecule
[M+H]⁺.
Detection: Monitor for the specific mass-to-charge ratio (m/z) of enterobactin.

3. Quantification:

Prepare a standard curve using a purified enterobactin standard.
Integrate the peak area of the enterobactin peak in the extracted ion chromatogram.
Determine the concentration in the sample by comparing its peak area to the standard curve.
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Caption: Workflow for LC-MS based quantification of enterobactin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10823476?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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